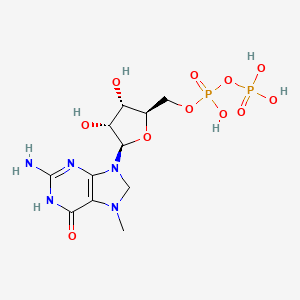

7n-Methyl-8-hydroguanosine-5'-diphosphate

Description

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQODJOAVWUWVHJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909228 | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-16-7 | |

| Record name | 7-Methylguanosine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104809167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-methyl-7,8-dihydroguanosine-5'-diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 7n Methyl 8 Hydroguanosine 5 Diphosphate

Enzymatic Pathways Leading to 7n-Methyl-8-hydroguanosine-5'-diphosphate Formation

The synthesis of this compound likely begins with the modification of a guanosine (B1672433) nucleotide precursor. The process involves the introduction of a methyl group and the reduction of the C8 position of the guanine (B1146940) base.

The methylation of the N7 position of guanine is a well-established biological modification, particularly in the context of mRNA capping. Enzymes known as (guanine-N7)-methyltransferases are responsible for this reaction, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. While specific methyltransferases that act on 8-hydroguanosine-5'-diphosphate have not been definitively characterized, it is plausible that existing methyltransferases could recognize this modified substrate.

Computational studies have suggested that the N7 position of 8-oxoguanine (the keto tautomer of 8-hydroguanine) is a potential site for methylation. tandfonline.com This indicates that the presence of the 8-oxo group does not necessarily preclude the action of a methyltransferase at the N7 position. The activity of these enzymes can be influenced by the surrounding molecular environment and the specific conformation of the substrate.

The primary precursor for the formation of 7n-Methyl-8-hydroguanosine-5'-diphosphate is likely Guanosine-5'-diphosphate (GDP). The formation of the 8-hydroguanosine structure is strongly associated with oxidative stress. Reactive oxygen species (ROS), such as hydroxyl radicals, can attack the guanine base, leading to the formation of 8-oxo-7,8-dihydroguanosine (8-oxoguanosine). nih.govwikipedia.org This oxidation can occur on free guanine nucleotides or within nucleic acid chains.

Therefore, a plausible pathway for the generation of the precursor to methylation is the oxidation of GDP to 8-oxo-GDP. The substrate specificity of the subsequent N7-methylation step would then depend on the ability of a methyltransferase to bind to this oxidized nucleotide. The presence of 8-oxoguanine has been shown to affect the activity of other enzymes, such as DNA methyltransferases acting on adjacent cytosines, suggesting that such modifications can alter enzyme-substrate interactions. nih.gov

Table 1: Key Molecules in the Proposed Biosynthesis of 7n-Methyl-8-hydroguanosine-5'-diphosphate

| Molecule | Role |

| Guanosine-5'-diphosphate (GDP) | Primary precursor molecule |

| Reactive Oxygen Species (ROS) | Oxidizing agent leading to the formation of the 8-hydroguanine moiety |

| 8-hydroguanosine-5'-diphosphate (8-oxo-GDP) | Oxidized intermediate and substrate for methylation |

| S-adenosyl-L-methionine (SAM) | Methyl group donor for methyltransferase enzymes |

| (guanine-N7)-methyltransferase | Enzyme catalyzing the methylation at the N7 position |

Catabolic Pathways and Degradation of 7n-Methyl-8-hydroguanosine-5'-diphosphate

The degradation of modified nucleotides is crucial for maintaining cellular homeostasis and preventing the accumulation of potentially harmful molecules. The catabolism of 7n-Methyl-8-hydroguanosine-5'-diphosphate would likely involve the cleavage of the diphosphate (B83284) chain and the breakdown of the modified nucleoside.

Specific enzymes that hydrolyze 7n-Methyl-8-hydroguanosine-5'-diphosphate have not been extensively studied. However, based on the catabolism of similar molecules, several enzyme families are likely involved. Pyrophosphatases, such as the scavenger decapping enzyme DcpS, are known to hydrolyze the pyrophosphate bond in cap structures like m7GpppN, yielding 7-methylguanosine (B147621) monophosphate (m7GMP). wikipedia.org It is conceivable that similar enzymes could act on 7n-Methyl-8-hydroguanosine-5'-diphosphate to release pyrophosphate and the corresponding monophosphate derivative.

Furthermore, the base excision repair (BER) pathway is the primary mechanism for removing oxidized bases from DNA. The enzyme 8-oxoguanine DNA glycosylase (OGG1) specifically recognizes and excises 8-oxoguanine. nih.govnih.gov While OGG1 acts on DNA, the existence of such repair mechanisms highlights the cellular machinery dedicated to removing oxidized guanine. It is possible that specific nucleotidases or glycosylases exist to handle free-floating modified nucleotides like 7n-Methyl-8-hydroguanosine-5'-diphosphate.

The initial hydrolysis of 7n-Methyl-8-hydroguanosine-5'-diphosphate would likely yield 7n-Methyl-8-hydroguanosine-5'-monophosphate and inorganic pyrophosphate. Further degradation would involve the removal of the phosphate (B84403) group by a nucleotidase to produce the nucleoside, 7n-Methyl-8-hydroguanosine.

The breakdown of the modified base itself could follow pathways for purine (B94841) catabolism. This would involve the cleavage of the glycosidic bond to release the free base, 7-methyl-8-hydroguanine, and ribose-1-phosphate. The modified purine could then be further metabolized and eventually excreted.

Table 2: Potential Enzymes and Products in the Catabolism of 7n-Methyl-8-hydroguanosine-5'-diphosphate

| Enzyme Family | Potential Action | Products |

| Pyrophosphatases | Hydrolysis of the diphosphate bond | 7n-Methyl-8-hydroguanosine-5'-monophosphate, Inorganic pyrophosphate |

| Nucleotidases | Removal of the monophosphate group | 7n-Methyl-8-hydroguanosine, Inorganic phosphate |

| Nucleoside Phosphorylases | Cleavage of the glycosidic bond | 7-methyl-8-hydroguanine, Ribose-1-phosphate |

Regulation of 7n-Methyl-8-hydroguanosine-5'-diphosphate Levels in Cells

The cellular concentration of 7n-Methyl-8-hydroguanosine-5'-diphosphate is expected to be tightly regulated to prevent its potential interference with normal cellular processes. This regulation likely occurs at multiple levels, including the control of its synthesis and degradation.

The formation of the 8-hydroguanosine precursor is directly linked to the levels of cellular ROS. Therefore, the cellular antioxidant systems, which mitigate oxidative stress, play an indirect role in regulating the production of this modified nucleotide.

Enzymes involved in the catabolism of oxidized nucleotides are also key regulatory points. For instance, the MTH1 (NUDT1) protein hydrolyzes oxidized purine nucleoside triphosphates like 8-oxo-dGTP, preventing their incorporation into nucleic acids. nih.govnih.gov The activity of such "sanitizing" enzymes for modified diphosphates would directly impact the cellular pool of 7n-Methyl-8-hydroguanosine-5'-diphosphate.

The regulation of methyltransferase activity is another control point. The availability of the methyl donor, SAM, and the expression and activity of the specific methyltransferase enzyme would dictate the rate of N7-methylation. Feedback inhibition, where the product of a pathway inhibits an enzyme involved in its synthesis, is a common regulatory mechanism that could also play a role. khanacademy.org

Molecular Interactions and Structural Biology of 7n Methyl 8 Hydroguanosine 5 Diphosphate

Interactions with Cap-Binding Proteins

The biological functions of the mRNA cap are mediated through a suite of cap-binding proteins. These proteins recognize and bind to the cap structure with high specificity, initiating downstream cellular events. The following sections detail the structural basis of these interactions for 7n-Methyl-8-hydroguanosine-5'-diphosphate.

Eukaryotic Translation Initiation Factor 4E (eIF4E) is a key component of the translation initiation machinery in the cytoplasm, responsible for recognizing the mRNA cap and recruiting mRNA to the ribosome for protein synthesis. nih.gov

A review of published scientific literature indicates that specific X-ray crystallography studies detailing the co-crystal structure of eIF4E in complex with 7n-Methyl-8-hydroguanosine-5'-diphosphate have not been reported. Structural studies of eIF4E have been successfully conducted with similar cap analogs, such as 7-methyl-GDP (m7GDP), revealing a conserved binding pocket where the 7-methyl-guanine base is characteristically sandwiched between two tryptophan residues. nih.gov However, the precise conformational and interaction details that would be conferred by the 8-hydro modification on the guanosine (B1672433) ring in the context of eIF4E binding remain to be elucidated by dedicated crystallographic analysis.

Detailed Nuclear Magnetic Resonance (NMR) spectroscopy analyses specifically investigating the interaction between eIF4E and 7n-Methyl-8-hydroguanosine-5'-diphosphate are not currently available in peer-reviewed literature. While NMR has been employed to study the structure of cap-free eIF4E and its interactions with other cap analogs, the specific binding dynamics, conformational changes, and key residue interactions for 7n-Methyl-8-hydroguanosine-5'-diphosphate have not been characterized by this method. nih.govembopress.org

In the nucleus, the heterodimeric Nuclear Cap-Binding Complex (CBC), composed of the NCBP1 (CBP80) and NCBP2 (CBP20) subunits, is the primary protein complex that recognizes the 5' cap of newly transcribed RNA polymerase II transcripts. nih.govelifesciences.org This interaction is fundamental for pre-mRNA processing, including splicing and nuclear export. nih.govelifesciences.org

A significant structural investigation using cryo-electron microscopy (cryo-EM) has successfully determined the structure of the human cap-binding complex (CBC) bound to 7n-Methyl-8-hydroguanosine-5'-diphosphate. This study, associated with the Protein Data Bank (PDB) entry 8SUY, provides the first high-resolution view of how this specific cap analog is recognized by the CBC. pdbj.org The research reveals that the cap analog binds to the NCBP2 subunit, nestled in a specific binding pocket. The cryo-EM structure of the CBC in complex with this ligand, as part of a larger complex with the mRNA export factor ALYREF, offers critical insights into the molecular mechanisms that link mRNA capping to its subsequent processing and export from the nucleus. nih.govpdbj.org

Table 1: Cryo-EM Data for Human Cap-Binding Complex (CBC) with 7n-Methyl-8-hydroguanosine-5'-diphosphate

| Parameter | Details | Source |

| PDB ID | 8SUY | pdbj.org |

| Title | Cryo-EM structure of the human cap binding complex (CBC) | pdbj.org |

| Method | Single-particle cryo-electron microscopy | nih.govpdbj.org |

| Organism | Homo sapiens (human) | pdbj.org |

| Complex Components | Nuclear cap-binding protein subunit 1 (NCBP1), Nuclear cap-binding protein subunit 2 (NCBP2), 7n-Methyl-8-hydroguanosine-5'-diphosphate | pdbj.org |

| Ligand Binding Site | NCBP2 subunit | nih.gov |

The binding of a cap analog to its recognition protein often induces significant conformational changes that are essential for subsequent biological functions. Analysis of the cryo-EM structure of the CBC bound to a cap analog reveals that ligand binding triggers substantial rearrangements within the NCBP2 subunit. nih.gov Specifically, these changes occur in the N-terminal extension and the C-terminal tail of NCBP2, allowing the protein to form critical interactions with the cap structure and creating a stable complex. nih.gov These induced conformational shifts are crucial for the CBC to effectively engage with other factors involved in RNA processing and export, such as ALYREF. nih.govelifesciences.org The precise binding dynamics and conformational changes that 7n-Methyl-8-hydroguanosine-5'-diphosphate induces upon binding to eIF4E have not been experimentally determined.

Structural Basis of 7n-Methyl-8-hydroguanosine-5'-diphosphate Recognition by Eukaryotic Translation Initiation Factor 4E (eIF4E)

Interactions with Viral Cap-Binding Proteins and RNA Polymerases

Many viruses that replicate within the eukaryotic nucleus or cytoplasm have evolved strategies to utilize the host's translation machinery. This often involves synthesizing their own capped mRNAs or "stealing" caps from host mRNAs. Consequently, viruses possess their own cap-binding proteins or have viral RNA polymerases that interact with cap structures.

However, a thorough search of the current scientific literature reveals no specific studies investigating the interactions between 7n-Methyl-8-hydroguanosine-5'-diphosphate and viral cap-binding proteins or viral RNA polymerases. Research in this area has primarily focused on the canonical m7G cap structure and its role in the life cycles of viruses like influenza virus, reovirus, and coronaviruses. nih.gov The potential inhibitory or differential binding effects of the 8-hydro modification on viral proteins remain an uncharacterized area of research.

Structural Insights into Influenza Virus PB2 Cap-Binding Domain Interactions with 7n-Methyl-8-hydroguanosine-5'-diphosphate

The influenza virus polymerase basic protein 2 (PB2) subunit contains a specific cap-binding domain (CBD) that is crucial for the "cap-snatching" mechanism, a process essential for viral transcription. d-nb.info This domain recognizes and binds to the 5' cap structure of host pre-mRNAs. d-nb.inforesearchgate.net Structural studies of the PB2-CBD from both influenza A and B viruses, typically in complex with cap analogs like 7-methylguanosine (B147621) 5'-triphosphate (m⁷GTP), have provided significant insights into the molecular recognition of these ligands. nih.gov

The binding of the 7-methylguanine (B141273) moiety is a highly conserved mechanism. A key feature of this interaction is the sandwiching of the methylated guanine (B1146940) base between two aromatic residues through cation-π and π-π stacking interactions. nih.govrsc.org In influenza A virus PB2, these residues are typically a histidine and a phenylalanine, while in influenza B, they are a tryptophan and a phenylalanine. nih.gov This aromatic pocket stabilizes the positively charged 7-methylguanine ring.

While crystal structures involving the precise 7n-Methyl-8-hydroguanosine-5'-diphosphate compound are not detailed in the available literature, the fundamental interactions with the 7-methylguanosine portion are expected to be conserved. The addition of the 8-hydro group alters the planarity and electronic distribution of the purine (B94841) ring, which would subtly modify the stacking geometry and hydrogen bonding patterns within the binding pocket compared to the standard m⁷G cap. The diphosphate (B83284) group is stabilized by interactions with basic residues, such as lysine and arginine, within the binding site. researchgate.net

Below is a table summarizing the key interacting residues within the influenza A PB2 cap-binding domain and their putative roles in recognizing a cap analog like 7n-Methyl-8-hydroguanosine-5'-diphosphate.

| Interacting Residue (Influenza A) | Role in Ligand Recognition | Interaction Type |

| Histidine-357 | Stacks with the 7-methylguanine base | Cation-π / π-π stacking |

| Phenylalanine-404 | Stacks with the 7-methylguanine base | π-π stacking |

| Glutamic Acid-361 | Forms hydrogen bonds with the guanine base | Hydrogen Bonding |

| Lysine-376 | Forms hydrogen bonds with the guanine base | Hydrogen Bonding |

| Serine-320 | Interacts with the guanine base | Hydrogen Bonding |

| Basic Residues (e.g., Lys, Arg) | Stabilize the phosphate (B84403) groups | Electrostatic Interaction |

Comparative Analysis of Viral versus Host Cap-Binding Mechanisms Involving 7n-Methyl-8-hydroguanosine-5'-diphosphate

Both viral and host proteins have evolved to recognize the 5' mRNA cap structure, but they do so with distinct structural features, providing a basis for therapeutic intervention. The primary host protein responsible for cap recognition during translation initiation is the eukaryotic initiation factor 4E (eIF4E). researchgate.net

Host cap-binding proteins, including the nuclear cap-binding complex (CBC) and cytoplasmic eIF4E, are essential for mRNA processing, export, and translation. nih.govnih.gov The modification at the 8-position of the guanine ring in 7n-Methyl-8-hydroguanosine-5'-diphosphate could potentially lead to differential recognition between viral and host machinery. Such alterations can be exploited to design inhibitors that selectively target the viral PB2 cap-binding domain without significantly affecting the host's cap-dependent processes. The influenza PB2 binding pocket is considered more open and accessible compared to the more constrained pocket of human eIF4E, a feature that aids in the design of virus-specific inhibitors.

The following table provides a comparative overview of key features of viral and host cap-binding domains.

| Feature | Influenza PB2 Cap-Binding Domain | Host eIF4E Cap-Binding Protein |

| Primary Function | "Cap-snatching" for viral transcription priming d-nb.info | mRNA translation initiation, splicing, export nih.gov |

| Aromatic Stacking Residues | Histidine and Phenylalanine (Influenza A) nih.gov | Tryptophan and Tryptophan |

| Binding Pocket Shape | Relatively open and solvent-accessible | More enclosed and compact |

| Ligand Specificity | Binds host mRNA caps to initiate viral synthesis | Binds host mRNA caps to initiate protein synthesis |

| Therapeutic Target | Yes, a target for anti-influenza drugs d-nb.info | No, inhibition is generally toxic to the host |

Specificity of 7n-Methyl-8-hydroguanosine-5'-diphosphate in Protein-Nucleotide Recognition

The specificity of protein recognition for a nucleotide analog like 7n-Methyl-8-hydroguanosine-5'-diphosphate is determined by the unique chemical features of the molecule. Each modification contributes to the binding affinity and selectivity.

N7-Methylation: The methyl group at the N7 position of the guanine ring is the most critical feature for recognition by cap-binding proteins. It creates a positive charge on the imidazole part of the purine, which is essential for the strong cation-π interactions with the aromatic residues in the binding pocket of proteins like influenza PB2. nih.gov This methylation is the primary reason for the enhanced binding affinity compared to non-methylated guanosine triphosphate (GTP). researchgate.net

8-Hydro Modification: The introduction of a hydrogen atom at the C8 position, creating a 7,8-dihydro structure, disrupts the planarity of the purine ring system. This structural alteration affects the stacking interactions with aromatic amino acid side chains. Proteins that recognize nucleotides with a 7,8-dihydro-8-oxo structure often do so with high specificity. nih.gov While influenza PB2 binds m⁷G, the 8-hydro modification in 7n-Methyl-8-hydroguanosine-5'-diphosphate would modulate this interaction, potentially increasing or decreasing binding affinity depending on the specific geometry and electrostatics of the binding pocket. This modification can be a key determinant for achieving selective binding to a viral protein over its host counterparts.

5'-Diphosphate Group: The diphosphate moiety provides a significant portion of the binding energy through electrostatic interactions with positively charged residues (lysine, arginine) in the nucleotide-binding pocket. It also forms a network of hydrogen bonds that correctly orients the nucleotide for optimal interaction of the base with the protein.

The combination of these features dictates the molecule's recognition profile. The specificity arises not from a single point of contact but from the collective contribution of these interactions, which must be geometrically and chemically complementary to the protein's binding site.

This table breaks down the contribution of each molecular component to protein recognition.

| Molecular Moiety | Chemical Feature | Contribution to Specificity and Binding |

| 7-Methylguanine Base | N7-methylation, positive charge | Essential for cation-π stacking; primary determinant for cap-binding recognition nih.gov |

| 8-Hydro Modification | Non-planar 7,8-dihydro ring system | Modulates stacking interactions; can confer selectivity between different binding pockets nih.gov |

| Ribose Sugar | 2' and 3' hydroxyl groups | Forms hydrogen bonds, ensuring correct orientation of the nucleotide |

| 5'-Diphosphate Chain | Negative charges | Anchors the ligand in the binding site via electrostatic interactions with basic residues researchgate.net |

Role of 7n Methyl 8 Hydroguanosine 5 Diphosphate in Rna Metabolism and Gene Expression Regulation

Involvement in mRNA Capping and Decapping Processes

The canonical mRNA capping process is a co-transcriptional modification essential for the maturation of eukaryotic mRNAs. nih.gov This process does not involve 7n-Methyl-8-hydroguanosine-5'-diphosphate as a recognized intermediate. Instead, it proceeds through a series of enzymatic steps that result in the formation of a 7-methylguanosine (B147621) (m7G) cap, linked to the first nucleotide of the RNA via a 5'-5' triphosphate bridge.

The presence of an 8-hydro modification on the guanosine (B1672433) base is characteristic of oxidative damage. nih.govnih.gov Such modifications are typically the result of reactive oxygen species (ROS) acting on the nucleic acid after its synthesis, rather than being a part of the programmed enzymatic capping pathway. Therefore, 7n-Methyl-8-hydroguanosine-5'-diphosphate is likely a marker of RNA damage, not a standard intermediate in cap formation.

Following the degradation of mRNA from the 3' end by the exosome, a residual cap structure remains. Scavenger decapping enzymes, such as DcpS, are responsible for hydrolyzing these remnants to prevent their accumulation and to release 7-methylguanosine monophosphate (m7GMP). nih.govbiogps.org

The primary substrates for DcpS are short, capped oligonucleotides (typically 10 nucleotides or less) and cap analogs like 7-methylguanosine triphosphate (m7GpppG). nih.gov There is conflicting evidence regarding 7-methylguanosine diphosphate (B83284) (m7GDP), the product of 5'→3' decapping by the Dcp1/2 complex. Some studies show that while DcpS binds strongly to m7GDP, it does not hydrolyze it, suggesting m7GDP may act as a potent inhibitor of the enzyme. drugbank.com Other reports indicate DcpS can hydrolyze the cap structure to m7GMP. nih.gov

Crucially, no scientific literature was found that specifically investigates the properties of 7n-Methyl-8-hydroguanosine-5'-diphosphate as a substrate or inhibitor for DcpS or other scavenger decapping enzymes. The effect of the 8-hydro modification on DcpS binding and catalytic activity remains uncharacterized.

| Enzyme | Canonical Substrate(s) | Products | Interaction with 7n-Methyl-8-hydroguanosine-5'-diphosphate |

| DcpS (Scavenger Decapping Enzyme) | m7GpppN-oligos (≤10 nt), m7GpppG | m7GMP + NDP-oligo | Not documented in available literature |

| m7GDP | Potent inhibitor (not hydrolyzed) drugbank.com | Not documented in available literature |

Influence on mRNA Export from the Nucleus

The export of capped mRNA from the nucleus to the cytoplasm is mediated by the nuclear Cap-Binding Complex (CBC) , a heterodimer of NCBP1 (CBP80) and NCBP2 (CBP20). nih.govnih.gov The CBC binds to the m7G cap of nascent RNA transcripts. This binding is a critical step for recruiting other factors that facilitate splicing, polyadenylation, and ultimately, export through the nuclear pore complex. yeastgenome.org

The literature provides no evidence for the formation of a complex between the CBC and 7n-Methyl-8-hydroguanosine-5'-diphosphate . The binding affinity of CBC is specific to the canonical m7G cap structure. nih.govebi.ac.uk While the CBC can bind RNA directly through its subunits, its primary role in export is initiated by high-affinity recognition of the m7G cap. nih.gov How an oxidative modification like the 8-hydro group would affect this interaction has not been experimentally determined. It is plausible that such a modification could disrupt the precise molecular recognition required for CBC binding, thereby impairing mRNA export, but this remains speculative without direct research findings.

Modulation of Translational Initiation and Efficiency

Cap-dependent translation initiation is a fundamental process in eukaryotes. In the cytoplasm, the m7G cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a component of the eIF4F complex. plos.org This interaction is a rate-limiting step that recruits the 43S preinitiation complex to the mRNA, allowing it to scan for the start codon and begin protein synthesis. biorxiv.org

There are no studies available that describe a role for 7n-Methyl-8-hydroguanosine-5'-diphosphate in this pathway. However, research on the effects of 8-oxoguanosine (8-oxoG) within the body of an mRNA transcript offers significant insights. The presence of a single 8-oxoG lesion has been shown to be highly detrimental to translation, causing the ribosome to stall. nih.govnih.gov This stalling can trigger mRNA surveillance pathways like no-go decay (NGD), which leads to the degradation of the damaged transcript. nih.govbiorxiv.org The 8-oxoG modification severely reduces the rate of peptide-bond formation and prevents the synthesis of full-length proteins. nih.gov

Given that an 8-oxoG lesion within the coding sequence has such a profound inhibitory effect, it is highly probable that a similar modification on the cap structure itself would disrupt recognition by eIF4E and thereby block cap-dependent translation initiation. However, direct experimental evidence for this specific scenario is absent from the current scientific literature.

Regulation of Eukaryotic Translation Initiation Factor (eIF) Activities by 7n-Methyl-8-hydroguanosine-5'-diphosphate

The initiation of protein synthesis in eukaryotes is a sophisticated process orchestrated by a suite of proteins known as eukaryotic initiation factors (eIFs). A crucial step in this process is the recognition of the 5' cap of mRNA by the eIF4F complex, of which eIF4E is the cap-binding subunit. nih.govnih.gov This recognition is a prerequisite for the recruitment of the ribosome to the mRNA, thereby initiating translation.

The 7-methylguanosine component of 7n-Methyl-8-hydroguanosine-5'-diphosphate is the primary recognition element for eIF4E. nih.gov The methylation at the N7 position of the guanine (B1146940) base is critical for this high-affinity interaction. However, the addition of an 8-hydro modification to this structure likely modulates this interaction. Oxidative modifications, such as 8-oxoG, are known to alter the conformation of nucleic acids. oup.com The reduction to 8-hydroguanosine would also introduce structural changes to the guanine base.

It is hypothesized that the presence of the 8-hydro group on the 7-methylated guanine cap could alter the binding affinity of eIF4E. This could manifest in several ways:

Reduced Affinity: The structural change induced by the 8-hydro modification might sterically hinder the optimal binding of eIF4E to the cap. This would lead to a decrease in translation initiation efficiency for mRNAs carrying this modified cap, effectively downregulating the expression of specific genes.

Altered Specificity: The modified cap might be preferentially recognized by other, yet to be fully characterized, cap-binding proteins or eIFs. This could divert the mRNA from the canonical translation pathway towards alternative fates.

Recruitment of Regulatory Factors: The 7-methyl-8-hydroguanosine cap could act as a binding platform for specific regulatory proteins that modulate the activity of eIFs. These factors could either enhance or repress translation depending on the cellular context.

While direct experimental evidence for the regulation of eIF activities by 7n-Methyl-8-hydroguanosine-5'-diphosphate is still emerging, the known functions of its constituent parts strongly suggest a regulatory role.

Implications in Epitranscriptomic Gene Regulation

Epitranscriptomics refers to the study of post-transcriptional modifications of RNA and their impact on gene expression. These modifications act as a dynamic layer of regulation, fine-tuning the information encoded in the genome. The presence of 7n-Methyl-8-hydroguanosine-5'-diphosphate on an RNA molecule has significant implications for epitranscriptomic gene regulation.

The formation of 8-oxoguanosine, the precursor to 8-hydroguanosine, is a direct consequence of oxidative stress. nih.govnih.gov Therefore, the appearance of 7-methyl-8-hydroguanosine capped RNAs is likely a cellular response to such stress. This modification could serve as an epitranscriptomic mark that signals the cell to alter its gene expression profile to cope with the stressful conditions.

Studies have shown that internal 8-oxoG modifications can lead to translational stalling and promote the degradation of the affected mRNA. nih.gov It is plausible that a 7-methyl-8-hydroguanosine cap could trigger a similar quality control mechanism, ensuring that potentially damaged or unwanted mRNAs are not translated, or are targeted for decay. This would represent a novel epitranscriptomic pathway for regulating gene expression under oxidative stress.

Furthermore, the enzymatic machinery responsible for the reduction of 8-oxoguanosine to 8-hydroguanosine in the context of a 7-methylated cap would itself be a key player in this regulatory network. The activity of such an enzyme could be regulated by cellular signaling pathways, allowing for a rapid and reversible response to environmental cues.

Association with RNA Stability and Processing

The stability of an mRNA molecule is a critical determinant of its protein-coding potential. The 5' cap, in its canonical m7G form, protects mRNA from degradation by 5' exonucleases. nih.gov The modification of this cap to 7n-Methyl-8-hydroguanosine could have a profound impact on RNA stability.

The presence of an 8-hydro modification might be recognized by specific decapping enzymes or RNA decay factors, marking the mRNA for rapid degradation. This would provide a mechanism for the cell to selectively remove certain transcripts from the translating pool in response to oxidative stress.

Conversely, the 8-hydro modification could, under certain circumstances, stabilize the RNA. For example, it might inhibit the binding of a specific nuclease that would otherwise degrade the transcript. The precise effect on RNA stability would likely depend on the specific cellular context and the interplay with various RNA-binding proteins.

Recent research has identified proteins that preferentially bind to 8-oxoG-modified RNA, including heterogeneous nuclear ribonucleoprotein D (hnRNPD) and Y-box binding protein 1 (YB-1). portlandpress.comresearchgate.net These proteins are involved in various aspects of RNA processing and stability. It is conceivable that a 7-methyl-8-hydroguanosine cap could serve as a specific recognition motif for a unique set of RNA-binding proteins that dictate the fate of the modified transcript. For instance, the exoribonuclease Xrn-1, which is involved in the degradation of oxidatively damaged RNA, has been shown to be stalled by the presence of 8-oxoG. nih.gov The interplay between a modified cap and such processing enzymes is an active area of investigation.

Mechanistic Research into Pathological Contexts Involving 7n Methyl 8 Hydroguanosine 5 Diphosphate

Research on Viral Replication Mechanisms Dependent on 7n-Methyl-8-hydroguanosine-5'-diphosphate Binding

The 7-methylguanosine (B147621) cap is a critical structure for the initiation of translation in eukaryotes, and many viruses have evolved mechanisms to utilize or hijack this host machinery. Research into compounds that mimic this cap structure, such as 7n-Methyl-8-hydroguanosine-5'-diphosphate, is crucial for understanding viral replication and developing new antiviral strategies.

Several viruses, including the influenza virus, employ a "cap-snatching" mechanism to ensure the translation of their own proteins. The viral RNA-dependent RNA polymerase binds to the 5' cap of host cell pre-mRNAs, cleaves it, and uses the capped fragment as a primer for the synthesis of viral mRNA. The PB2 subunit of the influenza polymerase contains a specific cap-binding domain that recognizes the 7-methylguanine (B141273) structure. nih.gov

Targeting this PB2 cap-binding site is a promising strategy for developing antiviral drugs that can directly inhibit viral transcription and replication. nih.gov Research has focused on synthesizing 7-methylguanine derivatives that can act as competitive inhibitors, binding to the PB2 domain and preventing it from snatching host caps. Studies have shown that certain 7-alkylguanine derivatives can exhibit potent inhibitory activity against the influenza polymerase in vitro. nih.gov For instance, several synthesized 7,9-di- and 2,7,9-trialkyl guanine (B1146940) derivatives have demonstrated IC50 values below 10 μM in competitive binding assays. nih.gov

Furthermore, related compounds like 7,8-dihydro-7-methyl-8-thioxoguanosine (B151117) have shown broad-spectrum antiviral activity against viruses such as Banzi, Semliki Forest, and San Angelo viruses in animal models. nih.gov This highlights the potential of modified 7-methylguanosine analogues in antiviral research. The unique structure of 7n-Methyl-8-hydroguanosine-5'-diphosphate makes it a relevant candidate for investigation in this context, as it could potentially interact with viral cap-binding proteins and modulate their function.

| Compound Class | Target | Mechanism of Action | Example Finding | Reference |

| 7-alkylguanine derivatives | Influenza Virus PB2 cap-binding domain | Competitive inhibition of host cap binding ("cap-snatching") | Three synthesized compounds showed IC50 values < 10 μM in an AlphaScreen assay. | nih.gov |

| 7,8-dihydro-7-methyl-8-thioxoguanosine | Various animal viruses (e.g., Banzi, Semliki Forest) | Not fully elucidated, but shows antiviral effect | Highly active against several viruses in mice when administered before inoculation. | nih.gov |

Investigating the Role of 7n-Methyl-8-hydroguanosine-5'-diphosphate in Cellular Proliferation Mechanisms

The structural components of 7n-Methyl-8-hydroguanosine-5'-diphosphate link it to fundamental cellular processes that are often dysregulated in disease, such as cap-dependent translation and the response to oxidative stress.

Cap-dependent translation is a tightly regulated process essential for normal cell function. It is initiated by the binding of the eukaryotic translation initiation factor 4E (eIF4E) to the 7-methylguanosine (m7G) cap at the 5' end of mRNAs. nih.govnih.gov This interaction facilitates the assembly of the translation initiation complex and the recruitment of the ribosome. nih.gov

In many forms of cancer, cells become "addicted" to enhanced cap-dependent translation to sustain the high rate of production of oncogenic proteins involved in proliferation, survival, and metastasis. nih.govresearchgate.net The eIF4E factor is often overexpressed or hyperactivated in cancer cells, making it a critical node in tumor progression and a key therapeutic target. nih.gov

Because of its structural similarity to the mRNA cap, 7n-Methyl-8-hydroguanosine-5'-diphosphate and related molecules are valuable as research tools and potential inhibitors. Significant efforts have been made to design cap analogues that can competitively inhibit the binding of eIF4E to mRNA. researchgate.net While developing cell-permeable inhibitors remains a challenge, studies on various nucleoside monophosphate and diphosphate-based scaffolds have provided proof-of-concept for this strategy. researchgate.net For example, some cap analogues have demonstrated inhibitory activity with IC50 values in the low micromolar range, comparable to the natural ligands m7GMP and m7GDP. nih.gov

| Target Protein | Role in Cancer | Inhibition Strategy | Relevance of Cap Analogues | Reference |

| eIF4E | Rate-limiting factor for cap-dependent translation; drives production of oncogenic proteins. | Design of competitive inhibitors that mimic the m7G cap. | Serve as scaffolds for inhibitors to block the eIF4E-mRNA interaction. | nih.govnih.govresearchgate.net |

The "8-hydro" component of 7n-Methyl-8-hydroguanosine-5'-diphosphate is structurally related to 8-hydroxyguanine (B145757) (8-OHG) or 8-oxo-7,8-dihydroguanosine (8-oxoG), one of the most common and mutagenic lesions formed in nucleic acids due to oxidative stress. nih.govnih.gov Reactive oxygen species (ROS), which are byproducts of normal metabolism or environmental insults, can attack guanine bases in both DNA and RNA, leading to the formation of 8-oxoG. nih.govyoutube.com

The presence of 8-oxoG in DNA is highly mutagenic because during DNA replication, it can mispair with adenine, leading to G-to-T transversion mutations. nih.gov This type of mutation is frequently observed in human cancers. Beyond its direct mutagenic effects, 8-oxoG can also interfere with other cellular processes. For example, the presence of an 8-hydroxy-2'-deoxyguanosine (B1666359) adduct in DNA can affect the function of human DNA methyltransferase, inhibiting the methylation of nearby cytosine residues. nih.gov This suggests a link between oxidative damage and epigenetic alterations.

Research has also shown that C8-substituted guanine ribonucleosides, including the oxidative adduct 8-oxoguanosine, can induce cell proliferation in certain cell types, such as mouse splenocytes and B16F10 melanoma cells. nih.gov This proliferative effect raises the possibility that adducts formed from free radical attack on RNA could contribute to pathological cell growth. nih.gov

| Oxidative Lesion | Source | Cellular Consequence | Associated Pathology | Reference |

| 8-hydroxyguanine (8-OHG) / 8-oxoguanine (8-oxoG) | Attack by Reactive Oxygen Species (ROS) on guanine bases. | Mutagenic (causes G→T transversions); inhibits DNA methylation. | Cancer, inflammation-based gastrointestinal diseases. | nih.govnih.govnih.gov |

| 8-oxoguanosine | Free radical attack on ribonucleosides and RNA. | Can induce cell proliferation in specific cell lines. | Potential role in free radical-mediated carcinogenesis. | nih.gov |

Potential as a Mechanistic Research Target in Disease Pathway Studies

The composite nature of 7n-Methyl-8-hydroguanosine-5'-diphosphate makes it a valuable tool for dissecting complex disease mechanisms where multiple pathways intersect. Its structure allows it to serve as a probe for studying the interplay between cap-dependent translation, viral infection, and oxidative stress.

As a cap analogue, it can be used in studies to inhibit or probe the function of cap-binding proteins, both host (e.g., eIF4E) and viral (e.g., influenza PB2). nih.govnih.gov This is critical for developing therapies for diseases characterized by dysregulated translation, such as cancer, and for designing novel antivirals. nih.govnih.gov

Simultaneously, its 8-hydro- feature connects it to the cellular response to oxidative damage. nih.gov This allows researchers to investigate how oxidative modifications to cap-like structures might influence mRNA translation, stability, and decay. It could help answer questions about whether oxidative damage to the mRNA cap itself is a physiological mechanism for regulating gene expression under stress conditions. The demonstration that C8-substituted guanosine (B1672433) analogues can induce cell proliferation suggests that such modified nucleosides could play a role in signaling pathways that link oxidative stress to cell growth and cancer. nih.gov

Therefore, 7n-Methyl-8-hydroguanosine-5'-diphosphate stands as a potent research target for exploring the crossroads of RNA biology, oxidative stress, and pathogenesis, potentially revealing new mechanisms and therapeutic targets in a range of human diseases.

Advanced Analytical and Methodological Approaches for 7n Methyl 8 Hydroguanosine 5 Diphosphate Research

High-Resolution Structural Determination Techniques

High-resolution structural techniques are indispensable for visualizing the three-dimensional arrangement of 7n-Methyl-8-hydroguanosine-5'-diphosphate when it is bound to proteins. This provides critical insights into the molecular basis of its recognition and function.

X-ray Diffraction Protocols for 7n-Methyl-8-hydroguanosine-5'-diphosphate-Protein Co-crystal Structures

X-ray crystallography is a premier technique for obtaining atomic-level three-dimensional structures of molecules, including protein-ligand complexes. nih.gov The process allows for the detailed visualization of interactions between 7n-Methyl-8-hydroguanosine-5'-diphosphate (or its analogs) and its binding partners, such as the eukaryotic initiation factor eIF4E. nih.gov The general protocol involves several key stages, from sample preparation to final structure refinement.

A typical workflow for the co-crystallization of a protein with a cap analog like 7n-Methyl-8-hydroguanosine-5'-diphosphate is as follows:

Protein Expression and Purification: The target protein (e.g., eIF4E) is expressed in a suitable system (like E. coli) and purified to a high degree of homogeneity using chromatographic techniques.

Complex Formation and Crystallization: The purified protein is incubated with a molar excess of 7n-Methyl-8-hydroguanosine-5'-diphosphate to ensure the formation of the protein-ligand complex. This complex is then subjected to crystallization screening, where a wide range of conditions (precipitants, buffers, pH, and temperature) are tested to find one that yields well-ordered, single crystals suitable for diffraction. doudnalab.org Techniques such as hanging-drop or sitting-drop vapor diffusion are commonly employed. For RNA-protein complexes, it is often critical to ensure the RNA component is fully active and folded prior to screening. doudnalab.org

X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to an intense, focused beam of X-rays, typically at a synchrotron source. nih.gov The crystal diffracts the X-rays into a characteristic pattern of spots, which are recorded on a detector. youtube.com To mitigate radiation damage, data is often collected at cryogenic temperatures (around 100 K) after soaking the crystal in a cryoprotectant solution, which may contain glycerol. nih.gov

Structure Solution and Refinement: The intensities of the diffraction spots are used to calculate an electron density map. nih.gov If the structure of a similar protein is known, a technique called molecular replacement can be used to solve the phase problem. wpmucdn.com An atomic model of the protein-ligand complex is then built into the electron density map. This model is subsequently refined to improve its fit to the experimental data and to ensure it conforms to ideal stereochemical parameters, resulting in a high-resolution 3D structure. wpmucdn.com

Table 1: Key Parameters in X-ray Crystallography of Protein-Cap Analog Complexes

| Parameter | Description | Example/Common Practice |

|---|---|---|

| Protein Purity | Essential for successful crystallization. | >95% purity as assessed by SDS-PAGE. |

| Crystallization Method | Method used to grow crystals from a supersaturated solution. | Vapor diffusion (hanging or sitting drop). doudnalab.org |

| Precipitant | Agent that reduces the solubility of the complex to induce crystallization. | Polyethylene glycol (PEG), ammonium (B1175870) sulfate. |

| Cryoprotectant | Prevents ice crystal formation during flash-cooling for data collection. | Glycerol, ethylene (B1197577) glycol. nih.gov |

| X-ray Source | Source of high-intensity X-rays for diffraction. | Synchrotron beamline. |

| Resolution | A measure of the level of detail in the final structure. | Typically between 1.5 and 3.5 Å for protein complexes. |

| Refinement Metric (R-factor) | Indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. | R-work and R-free values below 0.25 are generally considered good. |

Crystal structures of eIF4E in complex with cap analogs like m7GTP reveal that the 7-methylguanosine (B147621) moiety is sandwiched between two conserved tryptophan residues (W56 and W102), forming critical π–π stacking interactions. nih.gov The triphosphate chain is stabilized by interactions with other residues in the binding pocket. Such detailed structural information is foundational for understanding the compound's biological role.

Cryo-EM for Macromolecular Complexes Containing 7n-Methyl-8-hydroguanosine-5'-diphosphate

Cryogenic electron microscopy (cryo-EM) has become a revolutionary technique for determining the structure of large and flexible macromolecular assemblies that are often difficult to crystallize. youtube.com This is particularly relevant for studying complexes involved in mRNA metabolism, such as the cap-binding complex (CBC) or viral replication and transcription complexes (RTCs), which bind to the 5' cap. elifesciences.orgnih.gov

The cryo-EM single-particle analysis workflow for a complex containing a cap analog involves these steps:

Sample Preparation and Vitrification: The purified and assembled macromolecular complex, including the cap analog, is applied to a specialized EM grid. The grid is then rapidly plunged into a cryogen like liquid ethane, which freezes the sample in a thin layer of amorphous (non-crystalline) ice, preserving the native structure of the complex.

Data Acquisition: The vitrified sample is imaged in a transmission electron microscope. Thousands to millions of low-dose images are automatically collected, each containing projections of the complex in various orientations.

Image Processing and 3D Reconstruction: Individual particle images are computationally selected from the micrographs. These 2D projections are then aligned and classified to sort them into groups representing different views of the complex. Finally, these views are combined to reconstruct a three-dimensional electron density map of the entire assembly.

Recent studies have successfully used cryo-EM to determine the structures of the human CBC in complex with the mRNA export factor ALYREF, revealing how the cap-binding subunits NCBP1 and NCBP2 interact with ALYREF. elifesciences.org In these structures, a cap analog was included during complex formation, and its density was visible within the NCBP2 binding pocket, anchoring the complex to the 5' end of the conceptual mRNA. elifesciences.org Similarly, cryo-EM has provided structural snapshots of the SARS-CoV-2 RTC, which is responsible for viral mRNA cap synthesis, illustrating intermediate states of this crucial process. nih.gov These studies demonstrate the power of cryo-EM to investigate large, dynamic machines that interact with cap structures related to 7n-Methyl-8-hydroguanosine-5'-diphosphate.

Solution-State NMR for Ligand-Protein Interactions and Conformational Analysis

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions and conformational dynamics in a near-physiological solution environment. nih.gov It provides atomic-resolution information on binding interfaces, affinity, and the structural changes that occur upon complex formation. nih.govnih.gov

Key NMR experiments for studying the interaction of 7n-Methyl-8-hydroguanosine-5'-diphosphate with a protein like eIF4E include:

Chemical Shift Perturbation (CSP) Titrations: This is one of the most common methods for identifying a ligand binding site on a protein. A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of an isotopically labeled protein is recorded. nih.gov Small aliquots of the unlabeled ligand (e.g., 7n-Methyl-8-hydroguanosine-5'-diphosphate) are then titrated into the protein sample, and a spectrum is acquired at each step. Amide protons and their attached nitrogens that are at or near the binding site will experience a change in their chemical environment, causing their corresponding peaks in the HSQC spectrum to shift. By mapping these shifting residues onto the protein's structure, the binding interface can be precisely located. nih.gov The magnitude of the shifts can also be used to determine the binding affinity (dissociation constant, Kd).

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by covalent bonds. Intermolecular NOEs observed between protons on the ligand and protons on the protein provide direct evidence of binding and can be used to determine the precise orientation and conformation of the bound ligand within the protein's binding pocket. core.ac.uk

Conformational Analysis: NMR can reveal the conformational preferences of the ligand both in its free state and when bound to the protein. copernicus.org Analysis of J-couplings and NOEs can define the torsion angles of the ribose and the glycosidic bond of the guanosine (B1672433) moiety. Furthermore, NMR is sensitive to dynamic processes; changes in peak line shapes can provide information on the kinetics of binding and conformational exchange, revealing whether the ligand and protein are rigid or flexible within the complex. nih.govresearchgate.net

Table 2: Comparison of NMR Techniques for Ligand-Protein Interaction Studies

| NMR Technique | Information Provided | Requirements |

|---|---|---|

| Chemical Shift Perturbation (CSP) | Identifies binding site on the protein; determines binding affinity (Kd). | ¹⁵N-labeled protein; unlabeled ligand. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Determines the 3D structure and orientation of the bound ligand; identifies protein-ligand contacts. | Isotope labeling of protein and/or ligand can be beneficial. |

| Relaxation Experiments (T1, T2) | Probes the dynamics of the protein and ligand upon complex formation. | Isotope-labeled protein. |

Studies on eIF4E have used these NMR techniques to show that cap-free and cap-bound forms of the protein exist in different conformational states, and that binding of cap-analogs is a dynamic process that stabilizes a specific conformation. nih.govcore.ac.uk

Mass Spectrometry-Based Methods for Detection and Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the detection and quantification of low-abundance molecules like modified nucleotides from complex biological matrices. chromatographyonline.com Coupled with liquid chromatography for separation, it is the gold standard for analyzing RNA cap structures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for 7n-Methyl-8-hydroguanosine-5'-diphosphate Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific analysis of modified nucleotides, including cap structures. nih.gov The general approach involves enzymatic digestion of RNA to release the cap structure, followed by chromatographic separation and MS/MS detection.

A key component of this method is ion-pair reversed-phase liquid chromatography (IP-RPLC) . chromatographyonline.com Because nucleotides are highly polar and negatively charged due to their phosphate (B84403) groups, they are poorly retained on standard reversed-phase columns. IP-RPLC addresses this by adding an ion-pairing agent, such as an alkylamine like N,N-diisopropylethylamine (DIPEA), to the mobile phase. waters.com This agent forms a neutral complex with the phosphate groups of the nucleotide, increasing its hydrophobicity and allowing it to be retained and separated on a C18 column. lcms.cz

The typical IP-RPLC-MS/MS protocol includes:

Sample Preparation: Total RNA or mRNA is isolated from cells or tissues. The RNA is then digested with a nuclease, such as nuclease P1, which cleaves the phosphodiester bonds in the RNA backbone but leaves the 5'-5' triphosphate linkage of the cap structure intact, releasing the cap dinucleotide (e.g., m7GpppN). nih.gov

Chromatographic Separation: The digest is injected into an HPLC system. The components are separated on a reversed-phase column (e.g., C18) using a gradient of an organic solvent (like acetonitrile (B52724) or methanol) in an aqueous buffer containing an ion-pairing agent. waters.comlcms.cz

Mass Spectrometric Detection: The eluent from the LC column is directed into the ion source (typically electrospray ionization, ESI) of a mass spectrometer. The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the parent molecule with a specific mass-to-charge ratio, m/z) is selected, fragmented, and a specific product ion is monitored. This two-stage mass filtering provides extremely high specificity and sensitivity, allowing the target compound to be quantified even in a complex mixture. oup.com

Table 3: Typical Parameters for LC-MS/MS Analysis of RNA Cap Structures

| Parameter | Typical Setting/Reagent | Purpose |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., ACQUITY Premier Oligonucleotide BEH C18) waters.com | Separation based on hydrophobicity. |

| Mobile Phase A | Aqueous buffer with ion-pairing agent (e.g., HFIP and DIPEA in water) waters.com | Weak solvent for gradient elution. |

| Mobile Phase B | Organic solvent with ion-pairing agent (e.g., Acetonitrile/Methanol) waters.comnih.gov | Strong solvent for gradient elution. |

| Ionization Mode | ESI Negative or Positive | Negative mode is common for phosphorylated species, but positive mode can also be effective. waters.com |

| MS Analysis Mode | Tandem MS (MS/MS) using SRM/MRM | High specificity and sensitivity for quantification. |

| Precursor Ion (m/z) | Mass-to-charge ratio of the intact cap dinucleotide. | Specific to the target analyte. |

| Product Ion (m/z) | Mass-to-charge ratio of a specific fragment (e.g., the m7G base). | Confirmatory ion for identification and quantification. |

Biochemical and Biophysical Assays

Advanced biochemical and biophysical assays are indispensable for elucidating the molecular interactions and metabolic fate of 7n-Methyl-8-hydroguanosine-5'-diphosphate. These techniques provide quantitative data on the enzymatic processes it undergoes and its binding affinity to various biological macromolecules.

Enzymatic Assays for Characterizing 7n-Methyl-8-hydroguanosine-5'-diphosphate Metabolism

The metabolism of 7n-Methyl-8-hydroguanosine-5'-diphosphate (m7G(8H)dp) involves various enzymes that can modify or break it down. Characterizing these enzymes and their kinetics is fundamental to understanding the compound's cellular lifecycle. Enzymatic assays are designed to monitor the conversion of m7G(8H)dp to its metabolites or to measure the depletion of the substrate over time.

Common approaches involve incubating the compound with cell extracts or purified enzymes and using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to separate and quantify the substrate and resulting products. For instance, a pyrophosphatase might hydrolyze the diphosphate (B83284) bond, and the reaction could be monitored by detecting the formation of the corresponding monophosphate product. The activity of such enzymes provides critical insights into the stability and turnover rate of m7G(8H)dp within a biological system.

Table 1: Potential Enzymes and Methodologies for m7G(8H)dp Metabolism Studies

| Enzyme Class | Potential Action on m7G(8H)dp | Assay Methodology | Typical Data Output |

| Pyrophosphatases | Hydrolysis of the diphosphate moiety | HPLC, LC-MS/MS | Rate of product formation (e.g., 7n-Methyl-8-hydroguanosine-5'-monophosphate), Michaelis-Menten kinetics (Km, Vmax) |

| Hydrolases | Cleavage of the glycosidic bond | Capillary Electrophoresis, HPLC | Release of 7-methyl-8-hydroguanine, reaction kinetics |

| Kinases | Phosphorylation to a triphosphate form | 32P-Radiolabeling followed by autoradiography, LC-MS | Formation of 7n-Methyl-8-hydroguanosine-5'-triphosphate |

Binding Affinity Studies (e.g., Isothermal Titration Calorimetry) for 7n-Methyl-8-hydroguanosine-5'-diphosphate Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions in solution. researchgate.net It is highly valued for its ability to provide a complete thermodynamic profile of a molecular interaction in a single experiment without the need for labeling or immobilization. researchgate.netnih.gov The technique works by measuring the heat released or absorbed when a ligand (in this case, 7n-Methyl-8-hydroguanosine-5'-diphosphate) is titrated into a sample cell containing a macromolecule, such as a protein or nucleic acid. nih.gov

From a single ITC experiment, several key parameters can be determined: the binding constant (K_a) and its reciprocal, the dissociation constant (K_d), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). nih.govresearchgate.net From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, offering a comprehensive understanding of the forces driving the interaction. researchgate.net This information is crucial for identifying specific protein partners that recognize m7G(8H)dp and for characterizing the nature of their interaction.

Table 2: Representative ITC Data for the Interaction of m7G(8H)dp with a Hypothetical Protein

| Parameter | Description | Sample Value |

| Stoichiometry (n) | Molar ratio of ligand to protein in the complex | 0.98 |

| Dissociation Constant (K_d) | Concentration of ligand at which half the protein molecules are occupied; a measure of binding affinity. | 5.2 µM |

| Enthalpy Change (ΔH) | Heat released or absorbed upon binding. | -12.5 kcal/mol |

| Entropy Change (ΔS) | Change in the system's disorder upon binding. | 8.7 cal/mol·K |

| Gibbs Free Energy (ΔG) | Overall energy change of binding, indicating spontaneity. | -15.1 kcal/mol |

Bioinformatic and Computational Approaches

Computational tools provide powerful predictive capabilities, allowing researchers to model the behavior of 7n-Methyl-8-hydroguanosine-5'-diphosphate and forecast its biological context based on existing data.

Molecular Dynamics Simulations of 7n-Methyl-8-hydroguanosine-5'-diphosphate-Protein Complexes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For 7n-Methyl-8-hydroguanosine-5'-diphosphate, MD simulations can provide atomic-level insights into its interaction with a target protein. After a potential binding partner is identified, a simulation can be run to model the stability and conformational dynamics of the resulting complex. nih.gov

Table 3: Key Analyses from Molecular Dynamics Simulations

| Analysis Type | Description | Information Gained for m7G(8H)dp-Protein Complex |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between different time points in the simulation. | Assesses the structural stability and convergence of the complex over time. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein. | Determines key residues responsible for specific recognition of m7G(8H)dp. |

| Binding Free Energy Calculation | Uses methods like MM/PBSA or MM/GBSA to estimate the binding free energy. | Provides a theoretical validation of binding affinity. |

In silico Prediction of 7n-Methyl-8-hydroguanosine-5'-diphosphate-Related Pathways

In silico pathway analysis leverages bioinformatic tools and databases to predict the biological pathways in which a molecule may be involved. For 7n-Methyl-8-hydroguanosine-5'-diphosphate, this approach can generate hypotheses about its function by correlating its presence with changes in gene or protein expression. For example, studies on the related 7-methylguanosine (m7G) modification have used bioinformatic analyses of cancer genomics data to identify m7G-regulatory genes and construct prognostic signatures. nih.govnih.gov

A similar strategy for m7G(8H)dp would involve analyzing transcriptomic or proteomic datasets from cells under different conditions to identify genes or proteins whose levels correlate with the abundance of the compound. These "co-regulated" genes can then be mapped to known biological pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Gene Ontology (GO). If the identified genes are predominantly involved in a specific process, such as RNA processing or a particular signaling cascade, it suggests a potential role for m7G(8H)dp in that pathway. This approach provides a systems-level view and directs future research toward specific cellular functions.

Table 4: Steps for In Silico Pathway Prediction

| Step | Description | Example Application for m7G(8H)dp |

| 1. Data Acquisition | Gather large-scale biological data (e.g., RNA-seq, proteomics) from relevant samples. | Collect transcriptomic data from cells with high vs. low levels of m7G(8H)dp. |

| 2. Differential Expression Analysis | Identify genes or proteins that are significantly up- or down-regulated in correlation with m7G(8H)dp levels. | Generate a list of differentially expressed genes (DEGs). |

| 3. Pathway Enrichment Analysis | Use tools (e.g., DAVID, Metascape) to determine if the DEGs are overrepresented in any known biological pathways. | Input the DEG list to see if pathways like "RNA surveillance" or "purine metabolism" are statistically significant. |

| 4. Network Construction | Build interaction networks to visualize the relationships between the identified genes/proteins. | Create a protein-protein interaction (PPI) network to find key hub proteins that may interact with m7G(8H)dp. |

| 5. Hypothesis Generation | Formulate a testable hypothesis about the function of m7G(8H)dp based on the enriched pathways and network topology. | Hypothesize that m7G(8H)dp is a signaling molecule in the cellular stress response pathway. |

Emerging Research Areas and Future Directions for 7n Methyl 8 Hydroguanosine 5 Diphosphate Studies

Unraveling Novel Biological Functions of 7-Methyl-8-hydroguanosine-5'-diphosphate Beyond mRNA Metabolism

The canonical role of the m7G cap is to facilitate the initiation of protein synthesis and protect mRNA from degradation. acs.orgnih.gov However, recent research has significantly broadened this perspective, revealing that m7G modifications are not exclusive to the mRNA 5' cap. They are also found internally within various RNA species, including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), and non-coding RNAs (ncRNAs) such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). nih.govnih.govnih.gov

These internal m7G modifications are implicated in a wide array of biological processes. In tRNAs, m7G is crucial for maintaining structural stability and preventing degradation, thereby ensuring translational fidelity. nih.govnih.gov The discovery of m7G in miRNAs and lncRNAs suggests a new layer of gene regulation. For instance, the METTL1/WDR4 methyltransferase complex modifies specific pri-miRNAs with m7G, which can influence their processing and maturation. frontiersin.orgmednexus.org Similarly, the m7G landscape on lncRNAs has been linked to drug resistance in acute myeloid leukemia, indicating a role in cancer progression. nih.govresearchgate.net

Future research will likely focus on systematically mapping m7G modifications across the entire non-coding transcriptome and elucidating the specific functions of these marks. A key area of investigation will be to identify the "reader" proteins that recognize internal m7G and mediate its downstream effects, analogous to the well-characterized cap-binding proteins. Understanding how m7G on ncRNAs influences their structure, localization, and interaction with other molecules will be critical to fully comprehending its regulatory roles.

Investigation of Cross-Talk Between 7-Methyl-8-hydroguanosine-5'-diphosphate and Other Nucleotide Modifications

The epitranscriptome is a complex network of over 170 different RNA modifications that can influence one another in a phenomenon known as "cross-talk." nih.govnih.gov The function of m7G is not isolated and can be modulated by the presence of other nearby modifications.

A prominent example of this interplay is with N6-methyladenosine (m6A), the most abundant internal mRNA modification. nih.govnih.gov Studies have shown that the m6A and m7G modification machineries can influence each other and collectively regulate gene expression. mednexus.org Another significant interaction occurs at the 5' cap itself. The methylation of the first transcribed nucleotide at the 2'-O position (to form a Cap 1 structure) works in concert with the m7G cap to help the innate immune system distinguish "self" from "non-self" RNA. nih.gov Furthermore, the presence of an N6,2'-O-dimethyladenosine (m6Am) modification adjacent to the m7G cap has been shown to enhance mRNA stability by increasing resistance to decapping enzymes. researchgate.net

Future studies must move beyond a single-modification focus to a more integrated approach. High-throughput sequencing methods that can simultaneously map multiple modifications on the same RNA molecule will be essential. This will allow researchers to decipher the combinatorial code of RNA modifications and understand how different marks cooperate or antagonize each other to fine-tune RNA fate. Investigating the enzymes involved in this cross-talk, which may target more than one type of modification, is another critical frontier. nih.gov

Development of Advanced Methodologies for Spatiotemporal Analysis of 7-Methyl-8-hydroguanosine-5'-diphosphate

Antibody-based methods like m7G-MeRIP-Seq use an m7G-specific antibody to enrich for RNA fragments containing the modification, which are then sequenced to map m7G sites across the transcriptome. nih.gov However, these methods can be limited by antibody quality and may have difficulty distinguishing between cap and internal m7G. wustl.edutandfonline.com To overcome these challenges, chemical-based methods have been developed. For example, borohydride (B1222165) reduction sequencing (Bo-Seq) utilizes sodium borohydride to reduce the m7G base, which leads to strand cleavage at the modification site, allowing for precise mapping at base resolution. wustl.eduresearchgate.netnih.gov

The next generation of methodologies will need to provide not just static maps but also dynamic, spatiotemporal information. Developing tools for live-cell imaging of m7G-modified RNAs would allow researchers to track their movement, localization, and turnover in real-time. Combining existing sequencing techniques with methods to analyze RNA structure could reveal how m7G modifications influence RNA folding. Furthermore, refining protocols to improve quantitative accuracy and applicability to very small sample sizes will be crucial for studying rare cell populations and developmental processes.

| Method | Principle | Resolution | Key Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Chromatographic separation and mass spectrometry | Quantitative (Total levels) | Highly quantitative and accurate for overall abundance. | Does not provide sequence location (no resolution). Requires larger amounts of RNA. | nih.gov |

| m7G-MeRIP-Seq | Immunoprecipitation with m7G-specific antibody followed by sequencing | Low (Peak region) | Transcriptome-wide screening. | Dependent on antibody specificity and efficiency; cross-reactivity can be an issue. Lower resolution. | nih.gov |

| Bo-Seq | Sodium borohydride reduction of m7G causes RNA cleavage at the modification site, which is detected by sequencing. | Single-nucleotide | High resolution and simplified protocol compared to other chemical methods. | Potential for off-target reactions with other modifications. | wustl.eduresearchgate.net |

| m7G-seq | Chemical treatment induces misincorporation by reverse transcriptase at m7G sites. | Single-nucleotide | Provides base-resolution maps of internal m7G. | Complex chemical protocol. | nih.gov |

Exploration of 7-Methyl-8-hydroguanosine-5'-diphosphate as a Research Tool for Modulating Gene Expression

Synthetic analogs of the m7G cap have long been indispensable tools for molecular biology research. acs.org Analogs like m7GpppG and m7GDP are used in in vitro translation systems to compete with capped mRNAs for binding to initiation factors like eIF4E, thereby inhibiting cap-dependent translation. oup.comnih.gov This allows researchers to dissect the mechanisms of protein synthesis.

More recently, the focus has shifted to using cap analogs to enhance the efficacy of therapeutic mRNAs. By designing novel cap structures that increase translational efficiency and stability, it is possible to improve the potency of mRNA-based vaccines and therapeutics. nih.gov Researchers have synthesized a variety of modified cap analogs, including those with alterations at the C8-position of the guanosine (B1672433), to probe interactions with cap-binding proteins and decapping enzymes. acs.orgnih.gov Some of these modified analogs exhibit environment-sensitive fluorescence, making them powerful probes for studying protein-RNA interactions. nih.gov

The future in this area involves the rational design of new cap analogs with specific properties. This could include developing highly stable analogs that make mRNAs resistant to degradation, or creating photo-switchable analogs that allow for precise spatial and temporal control over translation. Furthermore, small molecules that target the enzymes responsible for m7G metabolism (the "writers") or the proteins that recognize it ("readers") are being explored as potential therapeutics, particularly in cancer where these pathways are often dysregulated. nih.govresearchgate.net

Open Questions and Future Research Trajectories in 7-Methyl-8-hydroguanosine-5'-diphosphate Biology

Despite recent progress, many fundamental questions in m7G biology remain unanswered. The field is poised for exciting discoveries that will continue to challenge and refine our understanding of gene regulation.

One of the most significant open questions is the full scope of m7G's function in the non-coding genome. While m7G has been identified in tRNAs, rRNAs, and some ncRNAs, its prevalence and role in the vast landscape of other ncRNAs are largely unknown. nih.govfrontiersin.org Identifying the complete set of m7G "writers," "readers," and "erasers" for both cap and internal modifications is a primary goal. While methyltransferases like METTL1 and RNMT are known, the enzymes responsible for removing m7G marks remain elusive, making it unclear how dynamic this modification truly is. nih.gove-century.us

The recent discovery of cytoplasmic "recapping"—whereby an mRNA can be decapped and subsequently recapped—has overturned the dogma that capping is a one-time, irreversible event in the nucleus. nih.govosu.edu The physiological relevance of this dynamic cap turnover and the specific transcripts that are subject to this regulation are major areas for future investigation. nih.gov Understanding how this process is regulated during development, cellular stress, and disease could provide profound insights into translational control.

| Research Area | Central Unanswered Question | Potential Impact |

|---|---|---|

| Regulatory Scope | What is the full extent and functional significance of m7G modifications in the non-coding RNA world? | Revealing new layers of gene regulation in health and disease. |

| Enzymatic Machinery | What are the "eraser" enzymes that remove internal m7G modifications, and what other "writer" and "reader" proteins exist? | Defining the dynamics of the m7G mark and identifying new targets for therapeutic intervention. |

| Dynamic Capping | What is the biological significance of cytoplasmic decapping and recapping, and how is this process regulated? | Changing our understanding of mRNA lifespan and translational control. |

| Modification Cross-Talk | How does m7G interact with the dozens of other RNA modifications to form a functional regulatory code? | Deciphering the complexity of the epitranscriptome and its role in gene expression. |

| Structural Impact | How does internal m7G modification alter the local and global structure of an RNA molecule? | Linking chemical modification to RNA function through structural changes. |

Ultimately, the study of 7-methyl-8-hydroguanosine-5'-diphosphate and related m7G compounds is shifting from a narrow focus on the mRNA cap to a broader appreciation of its role as a critical node in the epitranscriptomic network. Answering these open questions will not only deepen our fundamental understanding of molecular biology but also holds the potential to unlock new diagnostic and therapeutic strategies for a range of human diseases.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural identification and purity assessment of M7G in synthetic preparations?

- Methodology : Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., C10H15N5O11P2, [M+H]+ = 492.2) and tandem MS for fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 31P) is critical for verifying the methyl group at N7 and the diphosphate moiety. Pair these with reverse-phase HPLC (C18 column, ammonium acetate buffer) for purity analysis .

- Validation : Cross-reference spectral data with published databases (e.g., PubChem CID 6022 analogs) and synthetic standards.

Q. How is M7G synthesized and purified for use in mRNA cap analog studies?

- Synthesis : M7G is enzymatically generated via S-adenosylmethionine-dependent methyltransferases or chemically synthesized using solid-phase phosphoramidite chemistry. Sodium salts are commonly produced to enhance solubility .

- Purification : Ion-exchange chromatography (e.g., DEAE-Sephadex) resolves M7G from unreacted GDP, followed by desalting via size-exclusion chromatography. Purity is confirmed by ≥85% HPLC area-under-curve thresholds .

Q. What techniques are used to quantify M7G in enzymatic assays or cellular extracts?

- Quantification : Employ UV spectrophotometry (λmax = 254 nm) for direct measurement. For complex matrices, use LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 492 → 136 for guanine) .